molecular formula C12H12BrNO3 B1475958 1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid CAS No. 2097977-33-6

1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid

Cat. No.: B1475958
CAS No.: 2097977-33-6
M. Wt: 298.13 g/mol
InChI Key: FZPSNNBSLPPYPQ-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophoric elements: a conformationally constrained azetidine ring and a 4-bromophenyl moiety. The azetidine-3-carboxylic acid unit is a well-established building block for constructing biologically active compounds and peptides, serving as a rigid analogue of β-proline and other endogenous amino acids to modulate the physical properties and metabolic stability of potential drug candidates . The incorporated 4-bromophenyl group is a versatile synthetic handle, frequently utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for further structural diversification and exploration of structure-activity relationships . As a heterocyclic amino acid derivative, this compound is a valuable scaffold for generating focused libraries in the search for new therapeutic agents . It is intended for research applications only, including use as a synthetic intermediate, a rigid template in peptide-mimetic design, and a precursor for the development of compounds targeting various biological pathways.

Properties

IUPAC Name

1-[2-(4-bromophenyl)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c13-10-3-1-8(2-4-10)11(15)7-14-5-9(6-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPSNNBSLPPYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid, with the CAS number 2097977-33-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂BrNO₃
  • Molecular Weight : 298.13 g/mol
  • Chemical Structure : The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a bromophenyl group that may contribute to its biological activity.
PropertyValue
CAS Number2097977-33-6
Molecular Weight298.13 g/mol
Molecular FormulaC₁₂H₁₂BrNO₃

Biological Activity

The biological activity of this compound is primarily characterized by its potential as an anticancer agent. Research has indicated that compounds containing azetidine structures often exhibit significant antiproliferative effects.

Antiproliferative Effects

Recent studies have shown that azetidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar in structure to this compound have demonstrated significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10 to 33 nM .

The proposed mechanism of action involves the disruption of microtubule dynamics. Compounds targeting the colchicine-binding site on tubulin have been shown to prevent tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of azetidine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the azetidine ring or the attached phenyl group can significantly influence their potency and selectivity against cancer cells.

Case Studies

  • Synthesis and Evaluation : A study synthesized several azetidine derivatives and evaluated their antiproliferative activities. The most potent derivatives displayed significant inhibition of tubulin polymerization and induced apoptosis in cancer cells .
  • Comparative Analysis : In a comparative analysis of various azetidine derivatives, those with brominated phenyl groups exhibited enhanced biological activity compared to their non-brominated counterparts, suggesting that halogen substitution plays a vital role in increasing potency .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives, including 1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid, in cancer treatment. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The bromophenyl group is believed to enhance the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

Azetidines have also been investigated for their antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The presence of the 4-bromophenyl group may contribute to increased potency against resistant strains of bacteria .

Neurological Applications

There is emerging interest in the use of azetidine derivatives for neurological disorders. The ability of these compounds to cross the blood-brain barrier makes them suitable for targeting central nervous system (CNS) disorders such as depression and anxiety. Preliminary studies suggest that modifications to the azetidine structure can enhance neuroprotective effects .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored a series of azetidine derivatives for their anticancer properties. Among these, a compound structurally related to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .

Case Study 2: Antimicrobial Screening

In another study, a library of azetidine compounds was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that several derivatives showed promising activity, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Data Summary

Application AreaFindingsReference
Anticancer ActivitySignificant cytotoxic effects on cancer cells
Antimicrobial PropertiesEffective against resistant bacterial strains
Neurological ApplicationsPotential neuroprotective effects

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A, three structurally related analogs are compared:

1-(2-(4-Fluorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid (Compound B) .

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid (Compound C) .

BPHP (a pyridinium-based ionic liquid with a 4-bromophenyl-2-oxoethyl group) .

Structural and Electronic Differences

Parameter Compound A Compound B Compound C BPHP (Ionic Liquid)
Molecular Formula C₁₂H₁₂BrNO₃ (estimated)* C₁₂H₁₂FNO₃ C₁₁H₉BrN₂O₂ C₂₄H₁₈Br₂F₄N₄O₂B (BF₄⁻ counterion)
Molecular Weight ~296.14 g/mol (estimated) 237.23 g/mol 281.11 g/mol Not provided
Key Substituents 4-Bromophenyl, azetidine-3-carboxylic acid 4-Fluorophenyl, azetidine-3-carboxylic acid 4-Bromo-2-cyanophenyl, azetidine-3-carboxylic acid Bis-pyridinium with 4-bromophenyl groups
Functional Groups Carboxylic acid, ketone, bromine Carboxylic acid, ketone, fluorine Carboxylic acid, nitrile, bromine Pyridinium, ketone, tetrafluoroborate

*Note: Exact molecular formula for Compound A is inferred from analogs.

  • Halogen Effects : The bromine atom in Compound A and C increases molecular weight and polarizability compared to the fluorine in Compound B. Bromine’s larger atomic radius and lower electronegativity may enhance London dispersion forces and alter reactivity in substitution reactions .
  • Substituent Positioning : Compound C features a nitrile group at the 2-position of the phenyl ring, introducing strong electron-withdrawing effects that could increase acidity of the carboxylic acid group compared to A and B.

Hydrogen Bonding and Solid-State Behavior

Compound A is expected to form dimeric structures via C–H···O interactions between the carbonyl group and adjacent methylene/aromatic protons, as observed in related 4-bromophenyl-2-oxoethyl derivatives . Compound C’s nitrile group may participate in dipole-dipole interactions but lacks the ketone oxygen required for the R₂²(10) hydrogen-bonded dimers seen in A .

Preparation Methods

Azetidine Ring Formation

Azetidine derivatives are commonly synthesized starting from azetidin-3-one or azetidin-3-ylidene intermediates. For example, N-Boc-azetidin-3-one can be converted to N-Boc-azetidin-3-ylidene acetate via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. Subsequent aza-Michael addition with appropriate amines or heterocycles yields functionalized azetidine derivatives.

Alternatively, intramolecular cyclization methods can be employed to form substituted azetidines from sulfinamido-alcohol derivatives using reagents such as cyanomethylenetributylphosphorane (Tsunoda reagent) under heating conditions (e.g., toluene, 110 °C).

Carboxylation at the 3-Position of Azetidine

The carboxylic acid group at the 3-position of azetidine is introduced through ester hydrolysis or direct carboxylation methods. Some synthetic routes employ protected intermediates such as methyl esters or Boc-protected azetidine derivatives, which are subsequently deprotected to yield the free carboxylic acid.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Description Yield/Notes
1 Formation of N-Boc-azetidin-3-ylidene acetate DBU, Horner–Wadsworth–Emmons reaction Starting from N-Boc-azetidin-3-one High yield reported
2 Aza-Michael addition Amine or NH-heterocycle, mild base Functionalization of azetidine ring Efficient conversion
3 Suzuki–Miyaura cross-coupling Pd catalyst, boronic acid, base Introduction of 4-bromophenyl substituent Good selectivity and yield
4 Deprotection and carboxylation Acid/base hydrolysis Conversion to azetidine-3-carboxylic acid Standard hydrolysis conditions

Analytical and Monitoring Techniques

Comparative Data Table of Key Preparation Parameters

Parameter Method 1: Horner–Wadsworth–Emmons + Aza-Michael Method 2: Intramolecular Cyclization (Tsunoda Reagent) Method 3: Enzymatic Ester Synthesis
Starting Material N-Boc-azetidin-3-one Sulfinamido-alcohol derivative 4-Hydroxy-2-oxocarboxylic acid derivatives
Key Reagents DBU, amines, Pd catalyst Tsunoda reagent, toluene Enzymes, methanol
Temperature Room temp to 70 °C 110 °C 25 °C
Reaction Time Hours to overnight Hours Minutes to hours
Yield Range Moderate to high (up to 87%) Moderate to high (up to 77%) High conversion monitored by HPLC
Advantages Versatile functionalization, scalable Stereoselective, efficient cyclization Mild conditions, environmentally friendly
Limitations Requires protection/deprotection steps Requires specialized reagents Enzyme availability and substrate specificity

Research Findings and Notes

  • The Horner–Wadsworth–Emmons reaction combined with aza-Michael addition is a robust approach to synthesize substituted azetidine amino acids, allowing introduction of various substituents including bromophenyl groups.
  • Suzuki–Miyaura cross-coupling is effective for diversifying brominated azetidine derivatives, enabling access to a broad range of functionalized compounds.
  • Intramolecular cyclization methods provide stereoselective access to substituted azetidines, which could be adapted for the target compound synthesis.
  • Enzymatic synthesis routes offer green chemistry alternatives with mild conditions and high selectivity, particularly for ester intermediates related to the target compound.
  • Although direct synthetic protocols for this compound are scarce, the combination of these methods, adapted from closely related compounds, provides a comprehensive framework for its preparation.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid, and how can intermediates be validated?

Methodological Answer:

  • Synthesis Strategies : Start with the azetidine-3-carboxylic acid core and introduce the 4-bromophenyl-2-oxoethyl group via nucleophilic substitution or coupling reactions. For example, a ketone-containing intermediate (e.g., 4-bromoacetophenone) could react with azetidine derivatives under basic conditions .
  • Validation : Use HPLC to monitor reaction progress and confirm purity (>98%). Structural validation via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–7.8 ppm and azetidine protons at δ 3.0–4.0 ppm) and mass spectrometry (expected molecular ion at m/z 281.11) .

Q. How should researchers characterize the stereochemical stability of the azetidine ring under varying pH conditions?

Methodological Answer:

  • Experimental Design : Perform pH-dependent stability studies (pH 2–12) using aqueous buffers. Monitor ring-opening reactions via 1H NMR^1 \text{H NMR} by tracking shifts in the azetidine protons (δ 3.0–4.0 ppm) and carboxylic acid resonance (δ 12–13 ppm) .
  • Data Interpretation : Compare degradation kinetics (e.g., half-life at pH 7 vs. pH 1) to identify optimal storage conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the 4-bromophenyl group in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Computational Workflow :
    • Use density functional theory (DFT) to calculate the electron-withdrawing effect of the bromine substituent on the phenyl ring’s HOMO/LUMO energies.
    • Simulate transition states for oxidative addition steps involving Pd catalysts .
  • Experimental Validation : Compare predicted reaction rates with empirical data from Pd-catalyzed couplings (e.g., coupling with aryl boronic acids) .

Q. What statistical experimental design (DoE) approaches optimize reaction conditions for introducing functional groups to the azetidine nitrogen?

Methodological Answer:

  • Factorial Design : Use a 2k^k factorial design to test variables (temperature, solvent polarity, catalyst loading). For example:

    FactorLow (-1)High (+1)
    Temperature25°C60°C
    SolventDMFTHF
    Catalyst (mol%)5%10%
    Analyze yield data via ANOVA to identify significant interactions .
  • Response Surface Methodology (RSM) : Refine optimal conditions using a central composite design .

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

Methodological Answer:

  • Data Triangulation :
    • Replicate assays under standardized conditions (e.g., fixed ATP concentration for kinase assays).
    • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
    • Cross-reference with molecular docking studies to assess binding pose variability .
  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent DMSO% affecting solubility) .

Methodological Innovation Questions

Q. What role do machine learning (ML) models play in predicting the compound’s solubility and bioavailability?

Methodological Answer:

  • Feature Engineering : Train ML models on descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donor count. Use PubChem datasets for training .
  • Validation : Compare predicted vs. experimental solubility (e.g., shake-flask method) and adjust algorithms using Bayesian optimization .

Q. How can AI-driven robotic platforms accelerate high-throughput screening (HTS) for derivative synthesis?

Methodological Answer:

  • Automation Workflow :
    • Program liquid handlers to prepare 96-well plates with varying reagents.
    • Use real-time LC-MS feedback to adjust reaction parameters (e.g., residence time in flow reactors) .
  • Data Integration : Employ cheminformatics tools (e.g., KNIME) to correlate structural features with yield/activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid

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